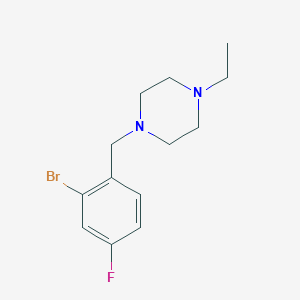
1-(2-Bromo-4-fluorobenzyl)-4-éthylpipérazine
Vue d'ensemble
Description
1-(2-Bromo-4-fluorobenzyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C13H18BrFN2 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-4-fluorobenzyl)-4-ethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-4-fluorobenzyl)-4-ethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de nouveaux agents antifongiques
1-(2-Bromo-4-fluorobenzyl)-4-éthylpipérazine: est utilisé dans la synthèse de nouveaux composés antifongiques. Les chercheurs ont exploré son efficacité dans la création d'agents antifongiques contenant du bore, en particulier pour le traitement de l'onychomycose, une infection fongique courante des ongles .
Activité Biologique
1-(2-Bromo-4-fluorobenzyl)-4-ethylpiperazine is a compound of interest due to its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and related research findings.
The exact mechanisms of action for 1-(2-Bromo-4-fluorobenzyl)-4-ethylpiperazine remain largely unexplored. However, it is hypothesized that its biological activity could stem from its ability to bind to specific receptors or enzymes, thereby modulating their activity. This is consistent with findings from other piperazine derivatives that demonstrate enzyme inhibition through binding at active sites .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of 1-(2-Bromo-4-fluorobenzyl)-4-ethylpiperazine, it is useful to compare it with similar piperazine derivatives. The following table summarizes some related compounds and their properties:
| Compound Name | Description |
|---|---|
| 1-(2-Bromo-3-fluorophenyl)-4-methylpiperazine | Contains a methyl group; potential differences in biological properties due to structural changes. |
| 1-(3-Bromophenyl)-4-ethylpiperazine | Lacks fluorine; may exhibit distinct reactivity patterns compared to the target compound. |
| 1-(2-Chloro-5-fluorophenyl)-4-methylpiperazine | Substituted with chlorine; offers insight into halogen effects on activity. |
This comparative analysis indicates that the presence of halogens (bromine and fluorine) in the structure may enhance reactivity and potentially increase biological activity compared to other related compounds.
Case Studies and Research Findings
While specific case studies on 1-(2-Bromo-4-fluorobenzyl)-4-ethylpiperazine are scarce, research on similar compounds has provided insights into their pharmacological potential. For example, studies indicate that certain piperazine derivatives exhibit promising inhibitory effects on various enzymes at low micromolar concentrations . This highlights the need for further investigation into the biological effects of 1-(2-Bromo-4-fluorobenzyl)-4-ethylpiperazine.
Propriétés
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(15)9-13(11)14/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHHQCKSPFLIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















